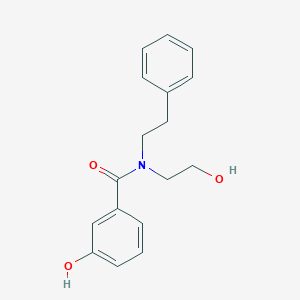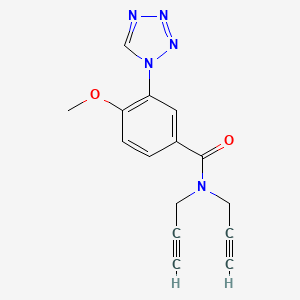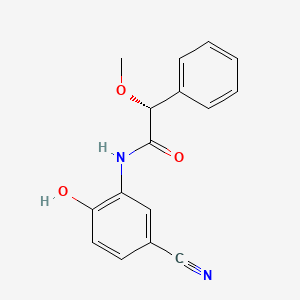![molecular formula C14H16N2O2S B7648152 N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been shown to inhibit the growth of various cancer cell lines.
科学的研究の応用
N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy. In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in treating inflammatory diseases and neurological disorders.
作用機序
N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide inhibits the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. AKT is often overexpressed in cancer cells, leading to increased cell growth and resistance to chemotherapy and radiation therapy. By inhibiting AKT activity, this compound can induce apoptosis (programmed cell death) in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have effects on normal cells. Studies have shown that this compound can induce apoptosis in normal cells as well, although the concentration required to induce apoptosis in normal cells is higher than that required for cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of AKT in cancer and other diseases. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide. One area of research is to further investigate its potential use in cancer treatment, both as a monotherapy and in combination with other drugs. Another area of research is to investigate its potential use in treating inflammatory diseases and neurological disorders. In addition, further research is needed to identify biomarkers that can predict response to this compound and to develop more efficient methods for delivering this compound to tumors.
合成法
The synthesis of N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide involves the reaction of 3-(3-hydroxypropyl)aniline with 2-bromo-4-methylthiazole-5-carboxylic acid, followed by the addition of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then purified by column chromatography to yield this compound.
特性
IUPAC Name |
N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-13(19-9-15-10)14(18)16-12-6-2-4-11(8-12)5-3-7-17/h2,4,6,8-9,17H,3,5,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWGTUXYBBNUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC(=C2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)



![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)


